2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide
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Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks are a family of lipid kinases that play critical roles in cell growth, survival, and differentiation . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, targeting both PI3K and HDAC . It binds to the active sites of these enzymes, inhibiting their function . This results in the suppression of the PI3K pathway, which is often overactive in cancer cells, and the induction of multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the histone acetylation process . By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase that promotes cell survival and growth . The inhibition of HDAC leads to an increase in acetylated histones, which can alter gene expression and disrupt cellular homeostasis .
Pharmacokinetics
The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound may have a good bioavailability and a suitable pharmacological profile for clinical development .
Result of Action
The inhibition of PI3K and HDAC by this compound can lead to the suppression of cancer cell growth and survival, as well as the induction of apoptosis . It can also lead to changes in gene expression, potentially reversing the epigenetic changes associated with cancer .
Biochemical Analysis
Biochemical Properties
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide has been shown to exhibit inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular signaling networks, and their inhibition can lead to significant changes in cellular function .
Cellular Effects
In cellular assays, this compound has shown potent antiproliferative activities against certain cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K and HDAC enzymes . The compound acts as a dual inhibitor, affecting both enzymes and leading to changes in gene expression .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)16-28-24(32)17-35-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEMVZRRVPFRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.